molecular formula C5H5ClN2O B6338042 5-Amino-4-chloro-pyridin-3-ol CAS No. 1393554-29-4

5-Amino-4-chloro-pyridin-3-ol

Cat. No. B6338042
CAS RN: 1393554-29-4
M. Wt: 144.56 g/mol
InChI Key: VHDOIFLIVYHKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-chloro-pyridin-3-ol is a chemical compound with the CAS Number: 1393554-29-4 . It has a molecular weight of 144.56 and its IUPAC name is 5-amino-4-chloropyridin-3-ol . The compound is a brown solid .


Molecular Structure Analysis

The linear formula for this compound is C5H5ClN2O . The InChI code for this compound is 1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2 .

Scientific Research Applications

5-Amino-4-chloro-pyridin-3-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, and has been investigated for its potential therapeutic applications. It has also been used in the synthesis of dyes, in the development of new materials, and in the study of biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Amino-4-chloro-pyridin-3-ol in laboratory experiments include its low cost and its ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a toxic compound, and should be handled with caution.

Future Directions

For the research and use of 5-Amino-4-chloro-pyridin-3-ol include further investigation into its potential therapeutic applications, as well as its potential use in the development of new materials and in the synthesis of dyes. Additionally, further research into its biochemical and physiological effects could be beneficial. Finally, further research into the mechanism of action of this compound could prove useful in understanding its potential applications.

Synthesis Methods

5-Amino-4-chloro-pyridin-3-ol can be synthesized in several ways. The most common method is the reaction of the amine and the chloroform in the presence of a base, such as sodium hydroxide. This reaction typically produces a white solid, which can then be purified and crystallized. Other methods of synthesis include the reduction of the amine with a reducing agent such as sodium borohydride, and the reaction of the amine with a halogen, such as chlorine or bromine.

Biochemical Analysis

properties

IUPAC Name

5-amino-4-chloropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDOIFLIVYHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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